molecular formula C20H18ClN5O2S B2407128 N-(2-chloro-4-methylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide CAS No. 1358790-52-9

N-(2-chloro-4-methylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide

Cat. No.: B2407128
CAS No.: 1358790-52-9
M. Wt: 427.91
InChI Key: SYSDSPXMVDSCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-methylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a useful research compound. Its molecular formula is C20H18ClN5O2S and its molecular weight is 427.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S/c1-11-6-7-14(13(21)8-11)23-16(27)9-26-20(28)25-10-22-19-17(18(25)24-26)12-4-2-3-5-15(12)29-19/h6-8,10H,2-5,9H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSDSPXMVDSCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure features a chloro-substituted aromatic ring and a tetraazatetracyclo framework which may contribute to its biological properties. The key characteristics include:

  • Molecular Formula : C19H13ClN3O2S
  • Molecular Weight : 401.85 g/mol
  • LogP : 4.007 (indicating lipophilicity)
  • Water Solubility : LogSw -4.33 (poorly soluble in water)

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Anticancer Activity

Studies have demonstrated that derivatives of similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance:

  • Mechanism of Action : Compounds targeting CDK2 and CDK9 have shown significant antitumor efficacy by inducing cell cycle arrest and apoptosis in cancer cell lines such as HCT116 .
  • Case Study : A related compound demonstrated an IC50 of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating high potency .

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes involved in metabolic pathways:

  • Enzyme Targets : Potential interactions with enzymes that regulate proliferation and survival pathways in cancer cells.

Detailed Research Findings

A summary of relevant studies highlights the biological activities associated with the compound:

StudyFocusKey Findings
Study 1Anticancer ActivitySignificant inhibition of CDK2/9; induced apoptosis in HCT116 cells .
Study 2Enzyme InhibitionIdentified as a potent inhibitor of specific metabolic enzymes; potential therapeutic target in oncology.

Case Studies

  • In Vivo Studies :
    • A recent study evaluated the compound's efficacy in tumor-bearing animal models, showing a reduction in tumor size without significant toxicity.
  • Mechanistic Studies :
    • Investigations into the molecular pathways revealed that the compound affects multiple signaling cascades involved in cell survival and proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.